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Compound of Interest

Compound Name:
N-(4-chlorophenyl)-2-(2-

methylphenoxy)acetamide

Cat. No.: B5735526

Get Quote

Introduction & Chemical Context
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide represents a distinct subclass of N-aryl-

2-phenoxyacetamides, a scaffold widely investigated in medicinal and agrochemical research.

Structurally, it combines a lipophilic o-cresol moiety (2-methylphenoxy) linked via an acetamide

bridge to a p-chloroaniline group.

This specific molecular architecture confers unique physicochemical properties:

Lipophilicity (LogP ~3.5): Facilitates membrane permeation but necessitates careful solvent

selection (DMSO/Ethanol) for biological assays.

Electrophilic Potential: The amide linkage is stable, but the phenoxy-methyl group is a

potential site for metabolic oxidation (CYP450).

Pharmacophore Relevance: This scaffold mimics key features of:

Auxin Herbicides: Similar to MCPA and 2,4-D derivatives.
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Antimicrobial Agents: Disruptors of bacterial cell wall synthesis or fungal ergosterol

pathways.

Cytotoxic Agents: Known to interfere with tubulin polymerization or induce apoptosis in

cancer cell lines (e.g., HeLa, MCF-7).

This guide provides a rigorous workflow for the initial biological characterization of this

compound, focusing on Antimicrobial Susceptibility and Mammalian Cytotoxicity, the two most

high-yield screens for this chemical class.

Strategic Assay Selection
To maximize data quality and relevance, we employ a tiered screening approach:

Tier Assay Type Target/Readout Rationale

Tier 1
Antimicrobial

Susceptibility (MIC)

Bacterial Growth

Inhibition (OD600)

Phenoxyacetamides

are classic

antimicrobial

scaffolds.

Tier 2
Mammalian

Cytotoxicity (MTT)

Metabolic Activity

(Mitochondrial

Reductase)

Determines safety

window (Selectivity

Index) and potential

anticancer activity.

Tier 3 Mechanistic Validation
Tubulin

Polymerization

Investigates the

specific mode of

action if cytotoxicity is

observed.

Experimental Protocols
Protocol A: Antimicrobial Susceptibility Testing (Broth
Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE

pathogens (e.g., S. aureus, E. coli). This protocol adheres to CLSI guidelines.
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Materials:

Test Compound: N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide (10 mM stock in

DMSO).

Media: Mueller-Hinton Broth (MHB), cation-adjusted.

Organisms:Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Plate: 96-well clear flat-bottom microplate.

Procedure:

Inoculum Preparation:

Culture bacteria overnight in MHB at 37°C.

Dilute culture to match 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

Further dilute 1:100 in MHB to reach a final assay concentration of ~5 x 10^5 CFU/mL.

Compound Dilution:

Prepare a 2-fold serial dilution of the test compound in MHB across the 96-well plate.

Range: 100 µM to 0.19 µM.

Final DMSO Concentration: Must remain < 1% (v/v) to avoid solvent toxicity.

Incubation:

Add 50 µL of diluted bacterial suspension to each well containing 50 µL of compound

solution.

Incubate at 37°C for 18–24 hours.

Readout:
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Visual inspection for turbidity.

Absorbance measurement at 600 nm (OD600) using a microplate reader.

Data Analysis:

MIC Definition: The lowest concentration with no visible growth (OD600 < 0.1).

Protocol B: Mammalian Cytotoxicity Screening (MTT
Assay)
Objective: Evaluate the antiproliferative effect on human cancer cell lines (e.g., HeLa or MCF-

7) and normal fibroblasts (e.g., NIH/3T3) to calculate the Selectivity Index (SI).

Materials:

Cells: HeLa (Cervical cancer), NIH/3T3 (Murine fibroblast).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5

mg/mL in PBS).

Media: DMEM supplemented with 10% FBS.

Procedure:

Seeding:

Seed cells at 5,000 cells/well in 96-well plates.

Incubate for 24 hours at 37°C, 5% CO2 for attachment.

Treatment:

Replace media with fresh media containing the test compound (Serial dilutions: 100 µM –

0.1 µM).

Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin).

Incubate for 48 hours.
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MTT Addition:

Add 20 µL of MTT solution to each well.

Incubate for 3–4 hours at 37°C until purple formazan crystals form.

Solubilization:

Remove media carefully.

Add 150 µL DMSO to dissolve crystals.

Shake plate for 10 minutes.

Readout:

Measure absorbance at 570 nm (Reference: 630 nm).

Data Calculation:

IC50: Calculate using non-linear regression (Sigmoidal dose-response).

Visualizing the Screening Workflow
The following diagram illustrates the decision matrix for advancing the compound through the

screening cascade.
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Compound Synthesis:
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide

Solubility Check
(DMSO/PBS)
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(MTT Assay - HeLa/NIH3T3)
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& SI > 10?
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Caption: Decision matrix for classifying N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide
based on Tier 1 & 2 assay results.

Mechanistic Insight: Tubulin Polymerization
If the compound shows significant cytotoxicity (IC50 < 10 µM) against cancer lines, the

structural similarity to colchicine-site binders (via the bi-aryl ether motif) suggests Tubulin

Polymerization Inhibition as a likely mechanism.

Hypothesis: The p-chlorophenyl and o-tolyl rings may occupy the hydrophobic pockets of

-tubulin, preventing microtubule assembly.
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N-(4-chlorophenyl)-2-
(2-methylphenoxy)acetamide
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Caption: Proposed Mechanism of Action (MoA) for cytotoxic phenoxyacetamides via tubulin

inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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